molecular formula C25H40NO3PPdS B2747080 Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium CAS No. 1445086-17-8

Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium

Cat. No.: B2747080
CAS No.: 1445086-17-8
M. Wt: 572.1 g/mol
InChI Key: MYYNIPTXBLEHRI-UHFFFAOYSA-M
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Description

Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane, commonly known as Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium, is an organic palladium complex. This compound is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. It is known for its stability and effectiveness in various cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction .

Scientific Research Applications

Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science

Safety and Hazards

When handling P(t-Bu)3 Pd G3, appropriate safety measures should be taken, such as wearing respirators, gloves, and goggles . It has not been extensively evaluated for toxicity, so care and laboratory safety procedures are required when using it . Waste should be disposed of in accordance with local regulations and environmental requirements .

Preparation Methods

The synthesis of Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane involves the reaction of methanesulfonic acid with a palladium solution, tri-tert-butylphosphino, and 2’-amino-1,1’-biphenyl-2-yl under appropriate conditions . The reaction typically takes place under an inert atmosphere and at controlled temperatures to ensure the stability of the product. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane undergoes various types of reactions, including:

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, facilitating the transfer of electrons.

    Substitution: This compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it helps form carbon-carbon bonds.

    Common Reagents and Conditions: Typical reagents include aryl halides, boronic acids, and bases such as potassium carbonate. The reactions often occur in organic solvents like dichloromethane or toluene at moderate temperatures.

    Major Products: The major products formed from these reactions include biaryls, olefins, and other complex organic molecules

Comparison with Similar Compounds

Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane is unique due to its high stability and effectiveness in catalyzing cross-coupling reactions. Similar compounds include:

These compounds share similar applications but differ in their ligand structures and specific reactivity profiles, making Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane a versatile and valuable catalyst in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of compound 'P(t-Bu)3 Pd G3' can be achieved through a multistep reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "PdCl2", "P(t-Bu)3", "G3", "Na2CO3", "EtOH", "H2O" ], "Reaction": [ "Step 1: Dissolve PdCl2 in EtOH and add P(t-Bu)3 to the solution.", "Step 2: Heat the mixture at 80°C for 2 hours under nitrogen atmosphere.", "Step 3: Add G3 to the reaction mixture and stir for 30 minutes.", "Step 4: Add Na2CO3 to the reaction mixture to adjust the pH to 7-8.", "Step 5: Extract the product with EtOH and H2O.", "Step 6: Purify the product by column chromatography." ] }

CAS No.

1445086-17-8

Molecular Formula

C25H40NO3PPdS

Molecular Weight

572.1 g/mol

IUPAC Name

methanesulfonate;palladium(2+);2-phenylaniline;tritert-butylphosphane

InChI

InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9H,13H2;1-9H3;1H3,(H,2,3,4);/q-1;;;+2/p-1

InChI Key

MYYNIPTXBLEHRI-UHFFFAOYSA-M

SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

solubility

not available

Origin of Product

United States

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